(4,5,6-Trimethylpyrimidin-2-YL)methanamine
Overview
Description
(4,5,6-Trimethylpyrimidin-2-YL)methanamine: is a versatile chemical compound with the molecular formula C8H13N3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of three methyl groups on the pyrimidine ring makes this compound unique and valuable in various scientific research applications, including pharmaceuticals and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6-Trimethylpyrimidin-2-YL)methanamine typically involves the alkylation of 2-pyrimidinylamine with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4,5,6-Trimethylpyrimidin-2-YL)methanamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: (4,5,6-Trimethylpyrimidin-2-YL)methanamine is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with various biological targets. It serves as a model compound for understanding the behavior of pyrimidine-based drugs.
Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4,5,6-Trimethylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Pyrimidinylamine: Lacks the three methyl groups, making it less hydrophobic and less sterically hindered.
4,6-Dimethyl-2-pyrimidinylamine: Similar but with only two methyl groups, affecting its reactivity and interaction with biological targets
Uniqueness: The presence of three methyl groups in (4,5,6-Trimethylpyrimidin-2-YL)methanamine makes it more hydrophobic and sterically hindered compared to its analogs. This unique structure allows for specific interactions with biological targets and enhances its potential in various applications .
Properties
IUPAC Name |
(4,5,6-trimethylpyrimidin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)10-8(4-9)11-7(5)3/h4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJDNJQPLNCTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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